

Srpin803: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Srpin803*

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An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Novel Dual SRPK1/CK2 Inhibitor

Abstract

Srpin803 is a novel small molecule that has garnered significant interest within the scientific community for its potent dual inhibitory activity against Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). This technical guide provides a comprehensive overview of **Srpin803**, detailing its chemical structure, physicochemical properties, and established biological activities. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, experimental protocols for its synthesis and evaluation, and its potential as a therapeutic agent, particularly in the context of anti-angiogenic therapies.

Chemical Structure and Properties

Initially, the chemical structure of **Srpin803** was proposed to be a bicyclic compound. However, subsequent analysis using FT-IR spectroscopy and X-ray crystallography led to a revision of its structure to a monocyclic thiadiazolocyanoacrylamide.^{[1][2]}

IUPAC Name: 5,6-Dihydro-6-[(4-hydroxy-3-methoxyphenyl)methylene]-5-imino-2-(trifluoromethyl)-7H-1,3,4-thiadiazolo[3,2-a]pyrimidin-7-one^[3]

Synonyms: SRPIN 803, SRPIN-803^[3]

Chemical Formula: C₁₄H₉F₃N₄O₃S[4]

Molecular Weight: 370.31 g/mol [4]

CAS Number: 380572-02-1[3][4]

SMILES: O=C(N=C1SC(C(F)(F)F)=NN1C2=NC2=C/C3=CC=C(C(OC)=C3)O[4]

Physicochemical Properties

Srpin803 is a yellow solid.[1][2] While a specific melting point has not been reported in the reviewed literature, its solubility and stability have been characterized.

Property	Value	Source
Appearance	Yellow solid	[1][2]
Solubility	DMSO: 100 mg/mL (270.04 mM)	MedChemExpress
Stability	Stable at pH 7.4. Less stable at pH 5.2, undergoes retro-Knoevenagel reaction with a half-life of 16 hours and 30 minutes.	[3]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.	MedChemExpress
XLogP3	1.8	[5]

Biological Activity and Mechanism of Action

Srpin803 is a potent, reversible, and ATP-competitive dual inhibitor of SRPK1 and CK2. This dual inhibition is central to its primary biological effect: the attenuation of pathological angiogenesis.

Kinase Inhibitory Activity

The inhibitory activity of **Srpin803** against SRPK1 and CK2 has been quantified in multiple studies, with some variation in the reported IC₅₀ values.

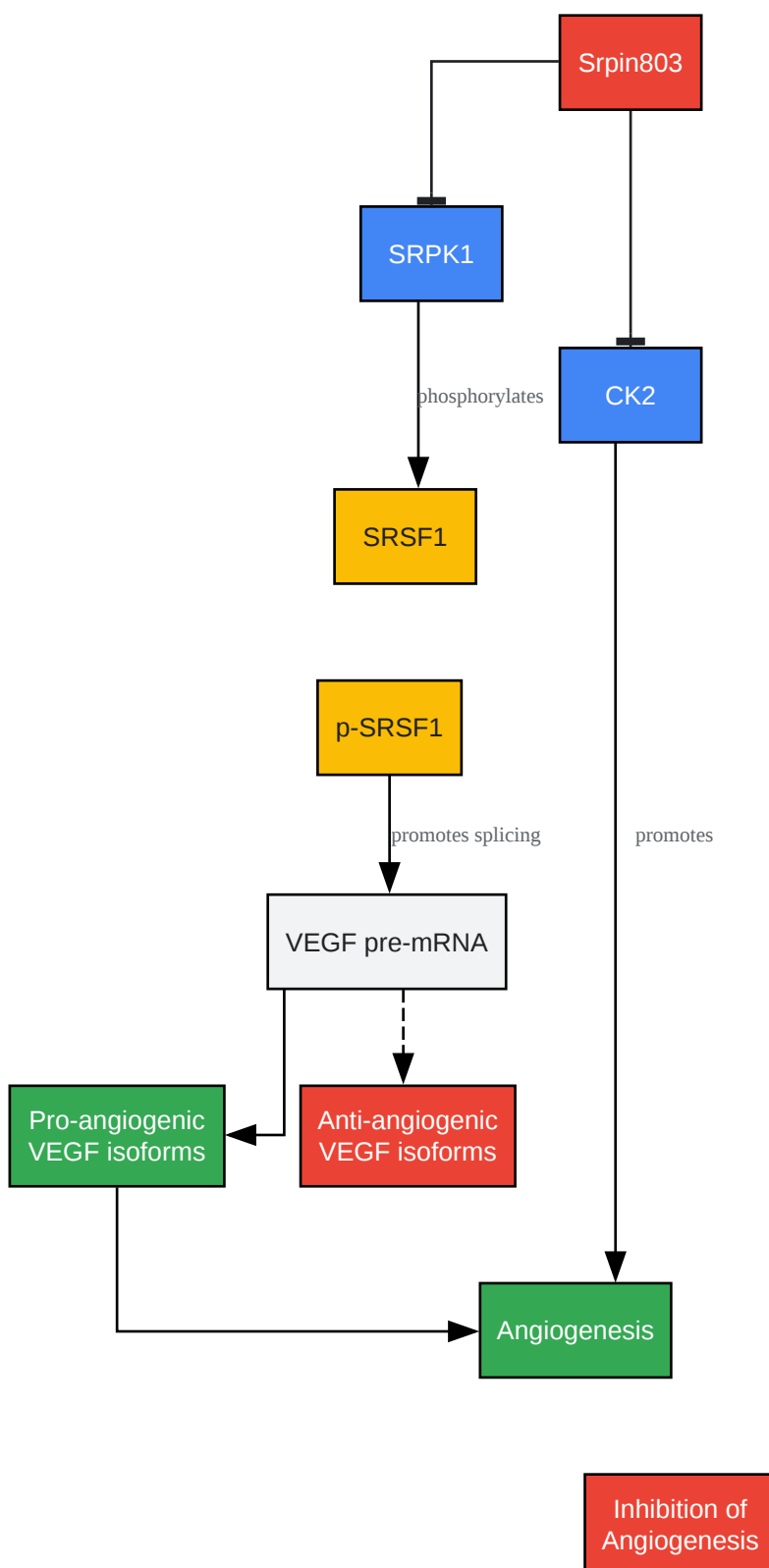
Target Kinase	IC ₅₀	Source
SRPK1	2.4 μM	[4]
SRPK1	7.5 μM	[3]
CK2	203 nM	[4]
CK2	0.68 μM	[3]

Anti-Angiogenic Effects

The anti-angiogenic properties of **Srpin803** are a direct consequence of its inhibition of SRPK1 and CK2. These kinases are involved in the regulation of Vascular Endothelial Growth Factor (VEGF) expression and splicing. By inhibiting SRPK1 and CK2, **Srpin803** effectively reduces the production of pro-angiogenic VEGF isoforms.[3] This mechanism has been demonstrated to suppress choroidal neovascularization in mouse models of age-related macular degeneration and inhibit angiogenesis in zebrafish embryos.[4][6]

Signaling Pathway

The inhibitory action of **Srpin803** on SRPK1 and CK2 disrupts the downstream signaling cascade that promotes angiogenesis. SRPK1, in particular, phosphorylates serine/arginine-rich splicing factors (SRSFs), such as SRSF1. Phosphorylated SRSF1 promotes the splicing of VEGF pre-mRNA into pro-angiogenic isoforms. By inhibiting SRPK1, **Srpin803** prevents the phosphorylation of SRSF1, leading to a shift in VEGF splicing towards anti-angiogenic isoforms. CK2 is also implicated in pro-angiogenic signaling, and its inhibition by **Srpin803** further contributes to the overall anti-angiogenic effect.



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Srpin803 mechanism of action.

Experimental Protocols

Synthesis of SrpIn803

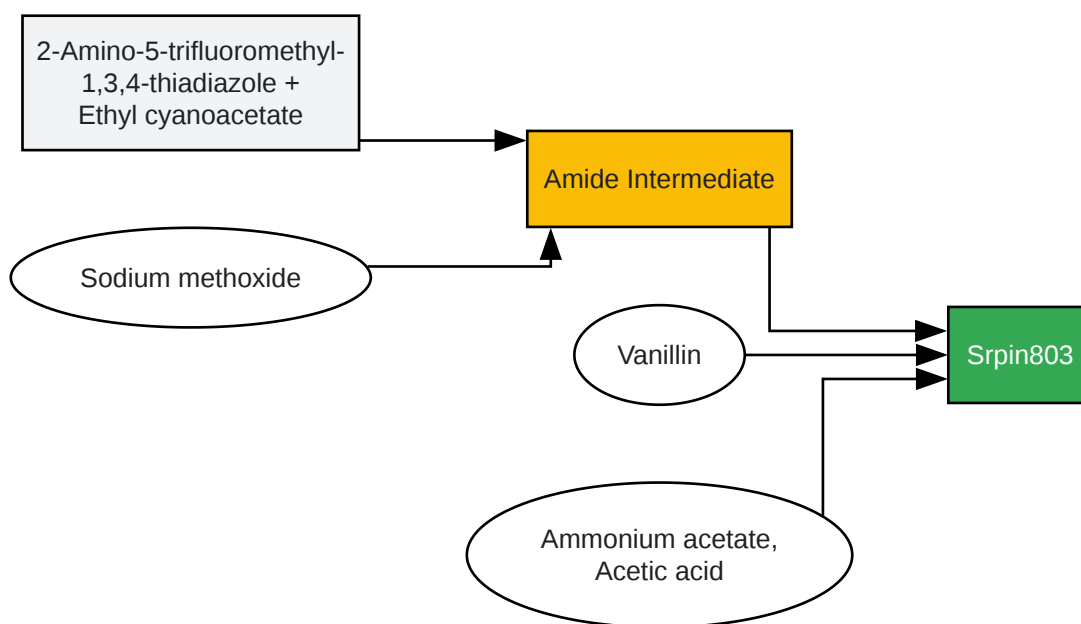
The synthesis of **SrpIn803** can be achieved through a Knoevenagel condensation.^{[1][2][3]}

Materials:

- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
- Ethyl cyanoacetate
- Sodium methoxide
- Vanillin
- Ammonium acetate
- Acetic acid
- Appropriate solvents (e.g., methanol, ethanol)

Procedure:

- Synthesis of the amide intermediate: React 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with ethyl cyanoacetate in the presence of sodium methoxide.
- Knoevenagel Condensation: Subject the resulting amide to a Knoevenagel condensation with vanillin. This reaction is typically carried out in the presence of ammonium acetate and acetic acid.
- Isolation and Purification: Isolate the crude **SrpIn803** product. Purification can be achieved through standard techniques such as recrystallization or column chromatography to yield a yellow solid.



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Srpin803 synthesis workflow.

In Vitro Kinase Inhibition Assay

The inhibitory activity of **Srpin803** against SRPK1 and CK2 can be assessed using in vitro kinase assays.[3]

Materials:

- Recombinant SRPK1 or CK2 enzyme
- Specific substrate for each kinase (e.g., LBRNt(62-92) for SRPK1)
- ATP (radiolabeled or for use with a detection reagent)
- **Srpin803** at various concentrations
- Assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay) or method for quantifying substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting)
- Microplate reader

Procedure:

- Prepare a reaction mixture containing the kinase, its substrate, and assay buffer in the wells of a microplate.
- Add **Srpin803** at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.
- Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of ADP produced or by quantifying the incorporation of phosphate into the substrate.
- Calculate the percentage of kinase inhibition at each **Srpin803** concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **Srpin803** concentration and fitting the data to a dose-response curve.

Zebrafish Anti-Angiogenesis Assay

The in vivo anti-angiogenic effects of **Srpin803** can be evaluated using a zebrafish model.^{[3][6]}

Materials:

- Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP))
- **Srpin803** at various concentrations
- Embryo medium
- Microscope with fluorescence imaging capabilities

Procedure:

- Collect and dechorionate zebrafish embryos.

- At approximately 24 hours post-fertilization (hpf), place the embryos in a multi-well plate containing embryo medium.
- Add **Srpin803** at different concentrations to the wells. Include a vehicle control.
- Incubate the embryos at 28.5°C.
- At a designated time point (e.g., 48 or 72 hpf), anesthetize the embryos.
- Image the vasculature of the embryos using a fluorescence microscope.
- Quantify the extent of angiogenesis, for example, by measuring the length or number of intersegmental vessels (ISVs).
- Compare the vascular development in **Srpin803**-treated embryos to the vehicle-treated controls to assess the anti-angiogenic effect.

Conclusion

Srpin803 is a promising dual inhibitor of SRPK1 and CK2 with well-documented anti-angiogenic properties. Its ability to modulate VEGF splicing through a clear mechanism of action makes it a compelling candidate for further investigation in the context of diseases characterized by pathological angiogenesis, such as age-related macular degeneration and various cancers. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological effects of this intriguing small molecule. Further studies are warranted to fully elucidate its therapeutic potential and to explore its development as a clinical agent.

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References

- 1. Srpin-803 | C₁₄H₉F₃N₄O₃S | CID 1233980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
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